A Technical Guide to the Physicochemical Properties and Aqueous Solubility of (R)-1-(2-Amino-ethyl)-piperidin-3-ol
A Technical Guide to the Physicochemical Properties and Aqueous Solubility of (R)-1-(2-Amino-ethyl)-piperidin-3-ol
Abstract
This guide provides an in-depth analysis of the essential physicochemical properties of (R)-1-(2-Amino-ethyl)-piperidin-3-ol, a key building block for various research applications. Understanding these characteristics is paramount in the fields of medicinal chemistry and drug development, as they fundamentally govern a molecule's behavior in biological systems. This document details the identity, structural attributes, and critical parameters such as ionization constants (pKa) and lipophilicity (logP). Furthermore, it presents a comprehensive, field-proven protocol for the experimental determination of aqueous solubility using the gold-standard shake-flask method. The synthesis of these data points offers a robust framework for predicting the compound's absorption, distribution, metabolism, and excretion (ADME) profile, thereby enabling more informed decisions in early-stage research and development.
Introduction: The Imperative of Physicochemical Profiling
In modern drug discovery, a "fail fast, fail cheap" philosophy prevails. A significant portion of candidate attrition is attributable to suboptimal physicochemical properties that lead to poor pharmacokinetic profiles. Properties like aqueous solubility, lipophilicity, and ionization state at physiological pH are not mere data points; they are critical determinants of a molecule's ultimate success.[1][2][3] (R)-1-(2-Amino-ethyl)-piperidin-3-ol, with its multiple functional groups—a secondary alcohol, a tertiary amine within the piperidine ring, and a primary alkyl amine—presents an interesting case study in the interplay of these characteristics. This guide serves to elucidate these properties, providing both theoretical grounding and practical methodologies for their assessment.
Molecular Identity and Structural Attributes
A precise understanding of a compound's structure is the foundation upon which all other analysis is built.
| Identifier | Value | Source |
| IUPAC Name | (3R)-1-(2-aminoethyl)piperidin-3-ol | N/A |
| CAS Number | 119829-62-0 | N/A |
| Molecular Formula | C₇H₁₆N₂O | [4] |
| Molecular Weight | 144.22 g/mol | [4] |
| Canonical SMILES | C1CO | N/A |
| InChI Key | BJPWBQHXJAUDQL-SCSAIBSYSA-N | N/A |
Structure:
Caption: 2D structure of (R)-1-(2-Amino-ethyl)-piperidin-3-ol.
Core Physicochemical Properties: A Predictive Analysis
While experimental data for this specific molecule is not abundant in public literature, we can infer its likely properties based on its structure and data from similar compounds. These predictions are invaluable for guiding experimental design.
| Property | Predicted Value/Range | Rationale & Importance in Drug Discovery |
| pKa₁ (Primary Amine) | ~10.0 - 10.5 | The primary aliphatic amine is a strong base. This pKa ensures it will be predominantly protonated and positively charged in most physiological compartments (pH 1-7.4), which significantly enhances aqueous solubility.[1] |
| pKa₂ (Tertiary Amine) | ~8.5 - 9.5 | The tertiary amine within the piperidine ring is also basic. Its ionization state will also be pH-dependent, contributing to the overall charge and solubility profile of the molecule.[1] |
| cLogP | -0.5 to 0.5 | The presence of two amine groups and a hydroxyl group suggests the molecule is highly polar, leading to a negative or low positive cLogP value. This indicates a preference for aqueous environments over lipid ones, suggesting low membrane permeability unless active transport mechanisms are involved. Lipophilicity is a key factor in absorption and distribution.[3][5] |
| Polar Surface Area (PSA) | ~50 - 60 Ų | Calculated from the contributions of the nitrogen and oxygen atoms. A PSA in this range suggests the potential for good oral absorption, provided other factors are optimal. |
| Hydrogen Bond Donors | 3 (O-H, N-H₂) | These groups can donate hydrogen bonds to water, which is a primary driver of aqueous solubility. |
| Hydrogen Bond Acceptors | 3 (O, N, N) | These sites can accept hydrogen bonds from water, further contributing to solubility. |
The Critical Role of pKa in pH-Dependent Behavior
The presence of two basic nitrogen atoms means the molecule's net charge is highly dependent on the surrounding pH. This relationship, governed by the Henderson-Hasselbalch equation, is fundamental to predicting its behavior.[1]
Caption: pH-dependent speciation of (R)-1-(2-Amino-ethyl)-piperidin-3-ol.
As illustrated, at the low pH of the stomach, the molecule is expected to be fully protonated (dicationic), maximizing its aqueous solubility. As it transitions to the higher pH of the small intestine, it will begin to lose a proton, yet remain predominantly charged (monocationic), which is still favorable for solubility.
Aqueous Solubility: Experimental Determination
The most reliable method for determining thermodynamic aqueous solubility is the shake-flask method, which is considered the "gold standard" by regulatory bodies.[6] This method measures the concentration of a saturated solution at equilibrium.
Protocol: Shake-Flask Method for Thermodynamic Solubility
This protocol is designed to be a self-validating system, ensuring data integrity.
Objective: To determine the equilibrium solubility of (R)-1-(2-Amino-ethyl)-piperidin-3-ol in a buffered aqueous solution at a controlled temperature.
Materials:
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(R)-1-(2-Amino-ethyl)-piperidin-3-ol (solid)
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Phosphate-buffered saline (PBS), pH 7.4
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2 mL glass vials with screw caps
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Orbital shaker with temperature control (set to 25°C)
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Centrifuge
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0.22 µm PTFE syringe filters
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Calibrated pH meter
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High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV or MS)
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Volumetric flasks and pipettes for standard preparation
Methodology:
Caption: Workflow for the shake-flask aqueous solubility assay.
Step-by-Step Procedure:
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Preparation: Add an excess amount of solid (R)-1-(2-Amino-ethyl)-piperidin-3-ol to three separate 2 mL glass vials. An amount sufficient to ensure undissolved solid remains at the end of the experiment is crucial (e.g., 2-5 mg). Add a precise volume (e.g., 1 mL) of pH 7.4 PBS buffer to each vial.[6][7]
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Causality: Using an excess of solid ensures that the resulting solution is truly saturated, which is the definition of thermodynamic solubility. Triplicates are essential for statistical validity.
-
-
Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C). Agitate for 24 to 48 hours.[7]
-
Causality: This prolonged agitation period is necessary to allow the system to reach a true thermodynamic equilibrium between the solid and dissolved states. For some compounds, 24 hours is sufficient, but 48 hours provides greater confidence.[8]
-
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let larger particles settle. Then, centrifuge the vials at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the remaining undissolved solid.[7]
-
Causality: Centrifugation is a critical step to separate the bulk of the solid phase from the saturated aqueous phase without disturbing the equilibrium.
-
-
Clarification & Sampling: Carefully draw the clear supernatant using a syringe. Attach a 0.22 µm PTFE syringe filter and dispense the filtrate into a clean HPLC vial.
-
Causality: Filtration removes any fine, suspended microparticles that were not pelleted during centrifugation. Failure to do so would lead to an overestimation of solubility. The filter material must be chosen carefully to prevent adsorption of the analyte.
-
-
Quantification: Analyze the filtrate using a validated HPLC method. Determine the concentration of the compound by comparing the peak area to a standard calibration curve prepared with known concentrations of the analyte.
-
Causality: HPLC provides a highly sensitive and specific method for quantification. The calibration curve is essential for converting the instrumental response into a precise concentration (e.g., in mg/mL or µg/mL).[7]
-
-
Self-Validation/QC: After taking the sample for analysis, measure the pH of the remaining solution in each vial.
-
Trustworthiness: This final pH check is a crucial quality control step. If the pH has deviated significantly from the starting buffer pH (e.g., > 0.5 pH units), it indicates that the amount of dissolved compound overwhelmed the buffer's capacity, rendering the result invalid for that specific pH.[6]
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Synthesis and Implications for Drug Development
The physicochemical profile of (R)-1-(2-Amino-ethyl)-piperidin-3-ol—characterized by its high polarity, multiple hydrogen bonding groups, and predominantly cationic state at physiological pH—leads to several key predictions relevant to drug development:
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High Aqueous Solubility: The molecule is expected to have high intrinsic solubility, which is favorable for formulation, especially for intravenous administration.
-
Low Permeability: The low predicted cLogP and high polarity suggest that passive diffusion across lipid membranes (e.g., the gut wall or blood-brain barrier) will be limited. This is a classic trade-off: high solubility often comes at the cost of low permeability.
-
Formulation Potential: Its high solubility makes it an excellent candidate for simple aqueous-based formulations. Challenges related to dissolution rate are unlikely.
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ADME Profile: The compound is likely to be confined to the systemic circulation after intravenous administration, with limited distribution into tissues. Oral bioavailability is expected to be low unless a specific transporter is involved.
Conclusion
(R)-1-(2-Amino-ethyl)-piperidin-3-ol is a highly polar molecule with physicochemical properties dominated by its two basic amine functions and one hydroxyl group. Its predicted high aqueous solubility and low lipophilicity are defining features. While these predictions provide a strong directional framework, the experimental determination of these properties, particularly aqueous solubility via the robust shake-flask method detailed herein, is an indispensable step in any research or development program. This guide provides both the theoretical understanding and the practical, self-validating methodology required to generate high-quality, reliable data for this important chemical entity.
References
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Mobley, D. L., et al. (2021). Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. Journal of Computer-Aided Molecular Design. Available at: [Link]
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Protocols.io. (n.d.). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available at: [Link]
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Gunner, M. R., et al. (2021). Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. ChemRxiv. Available at: [Link]
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U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Available at: [Link]
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Anand, O., et al. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available at: [Link]
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Oprea, T. I. (2004). Prediction of Drug-Like Properties. Madame Curie Bioscience Database. Available at: [Link]
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Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Available at: [Link]
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